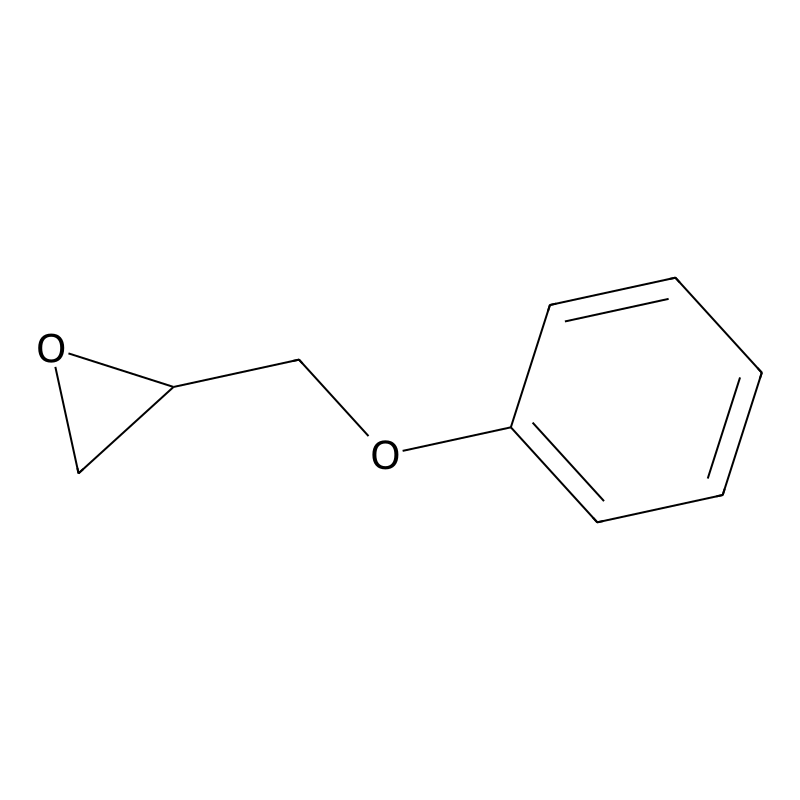

Phenyl glycidyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.02 M

12.9% in octane; completely sol in acetone and toluene

In water, 2,400 mg/L at 25 °C

Solubility in water, g/100ml at 20 °C: 0.24

0.2%

Synonyms

Canonical SMILES

Model Compound for Studying Epoxides:

Phenyl glycidyl ether (PGE) is a small molecule with a simple structure containing an epoxide group. This makes it a valuable model compound for researchers studying the behavior of epoxides in various chemical reactions. Due to its well-defined structure and readily available commercial sources, PGE serves as a convenient platform for investigating fundamental aspects of epoxide chemistry, such as:

- Ring-opening reactions: PGE readily undergoes ring-opening reactions with various nucleophiles, allowing researchers to explore the factors governing reaction selectivity and efficiency .

- Curing mechanisms: Understanding the curing process of epoxy resins is crucial for developing new materials with desired properties. PGE serves as a model system for studying the kinetics and mechanism of epoxy curing reactions, providing insights into the crosslinking process and the formation of polymer networks .

Development of Novel Catalysts and Processes:

The reactivity of PGE's epoxide ring makes it a useful substrate for developing novel catalysts and processes. Researchers are exploring the application of PGE in:

- Polymerization reactions: PGE can be used as a co-monomer or reactive diluent in the development of new polymeric materials. Its epoxide functionality allows for efficient incorporation into polymer chains through various polymerization techniques .

- Ring-opening metathesis polymerization (ROMP): PGE serves as a model substrate for studying and optimizing ROMP catalysts, which are essential for the synthesis of well-defined, functional polymers with diverse applications .

Research on Ionic Liquids:

PGE is being used to investigate the properties and potential applications of ionic liquids (ILs). As solvents and catalysts, ILs offer unique advantages in various chemical reactions. Studies utilizing PGE explore the interaction between ILs and epoxides, providing insights into:

- The role of ILs in epoxide ring-opening reactions: PGE serves as a model substrate to understand how ILs influence reaction pathways and product selectivity .

- Development of IL-based catalysts for epoxide polymerization: By studying the interaction between PGE and ILs, researchers aim to design novel IL-based catalysts for efficient and selective epoxide polymerization processes.

Phenyl glycidyl ether is a colorless liquid classified within the glycidyl ether group of compounds, with the chemical formula C₉H₁₀O₂ and a CAS Registry Number of 122-60-1. Its IUPAC name is 2-(phenoxymethyl)oxirane. This compound is notable for its role in reducing the viscosity of epoxy resin systems, making it a valuable additive in various industrial applications such as coatings, adhesives, and sealants .

PGE is classified as a hazardous substance due to several factors []:

- Skin and eye irritant: Exposure to PGE can cause irritation and inflammation of the skin and eyes [].

- Respiratory irritant: Inhalation of PGE vapors can irritate the respiratory tract [].

- Suspected carcinogen: PGE is listed as a suspected carcinogen by some regulatory agencies due to limited evidence [].

- Skin sensitizer: Repeated exposure may cause skin allergies [].

- Anionic Polymerization: This reaction is crucial for modifying polymer properties.

- Nucleophilic Substitution: The epoxide ring can react with nucleophiles like amines or alcohols, leading to the formation of various derivatives .

- Carbon Dioxide Fixation: Recent studies have explored the reaction of phenyl glycidyl ether with carbon dioxide, enhancing its application in sustainable chemistry .

Phenyl glycidyl ether exhibits significant biological activity, particularly concerning its toxicity. It has been classified as a potential carcinogen based on laboratory studies that indicate it can cause cancer in animal models. Additionally, it poses risks through inhalation, skin absorption, and contact with eyes or skin, leading to irritation and possible long-term health effects .

The synthesis of phenyl glycidyl ether typically involves the reaction between phenol and epichlorohydrin in the presence of a base. Key methods include:

- Traditional Method: Involves reacting phenol with epichlorohydrin without using Lewis acid catalysts, followed by dehydrochlorination using sodium hydroxide .

- Microreactor Technology: A more modern approach utilizes phase-transfer catalysts within microreactors to enhance yield and efficiency. The reaction conditions include varying temperatures (30-100 °C) and specific feed ratios of phenol to epichlorohydrin .

Phenyl glycidyl ether serves multiple industrial purposes:

- Viscosity Reduction: It is primarily used to lower the viscosity of epoxy resins, improving their processing and application characteristics.

- Coatings and Sealants: Its properties make it suitable for use in protective coatings and sealants.

- Adhesives: It enhances the performance of adhesives by modifying their mechanical properties and curing behavior .

Research indicates that phenyl glycidyl ether can interact with various biological molecules. For instance, it reacts readily with proteins and nucleic acids due to its electrophilic nature. This interaction raises concerns regarding its potential toxicity and carcinogenicity, necessitating careful handling in industrial settings . Additionally, studies have investigated its reactivity with other compounds like imidazoles, further elucidating its chemical behavior .

Several compounds share structural similarities with phenyl glycidyl ether. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethylene Glycol Diglycidyl Ether | C₁₂H₂₄O₄ | Used as a flexible epoxy resin; less toxic than phenyl glycidyl ether. |

| Bisphenol A Diglycidyl Ether | C₂₁H₂₄O₄ | Commonly used in epoxy formulations; has higher viscosity compared to phenyl glycidyl ether. |

| Glycidyl Methacrylate | C₈H₈O₂ | Used in polymerization processes; more reactive than phenyl glycidyl ether but lacks aromatic characteristics. |

Phenyl glycidyl ether's unique aromatic structure contributes to specific mechanical properties and reactivity profiles that differentiate it from these similar compounds.

Conventional Synthesis via Phase Transfer Catalysis

Traditional PGE synthesis involves reacting phenol with epichlorohydrin (ECH) under alkaline conditions, facilitated by phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB). The mechanism proceeds through a two-step process:

- Epoxidation: Phenol reacts with ECH to form a chlorohydrin intermediate.

- Dehydrohalogenation: The intermediate undergoes base-catalyzed ring closure, typically using NaOH, to yield PGE.

While this method achieves yields of 85–88%, limitations include excessive ECH usage (up to 1.3:1 molar ratio), solvent-intensive purification, and side reactions like hydrolysis. For instance, residual NaCl and unreacted phenol necessitate multiple washes, increasing waste. Innovations in PTCs, such as polyethylene glycol (PEG)-600, have improved yields to 96.8% by enhancing interfacial reactivity. However, catalyst recovery remains challenging, necessitating alternative approaches.

Microreactor-Enabled Epoxidation: Kinetics and Yield Enhancement

Microreactor technology has emerged as a transformative strategy for PGE synthesis, enabling precise control over reaction parameters. A patented method using a microreactor reported 94–98% yields within 5–30 minutes, far surpassing batch reactor performance. Key advantages include:

- Reduced side reactions: Laminar flow minimizes thermal gradients, suppressing hydrolysis and oligomerization.

- Scalability: Continuous operation at flow rates of 2.0–15.0 mL/min ensures consistent output.

Table 1: Microreactor Performance Metrics

| Flow Ratio (Phenol:ECH) | Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 15.0:5.0 | 40 | 5 | 94.6 | 97.6 |

| 6.0:2.0 | 60 | 5 | 94.0 | 96.5 |

This method eliminates solvent use and reduces ECH excess to 1.1:1, aligning with green chemistry principles.

Ionic Liquid-Mediated Pathways: Catalytic Efficiency and Recyclability

Ionic liquids (ILs) have gained traction as recyclable catalysts for PGE synthesis and functionalization. For example:

- Polymerization: 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) initiates PGE polymerization via carbene intermediates, achieving high molecular weight polyethers with low polydispersity (Đ = 1.1–1.3).

- CO$$2$$ Fixation: Silica-supported imidazolium salts catalyze PGE copolymerization with CO$$2$$, yielding polycarbonates with 60–80% carbonate content under solvent-free conditions.

Table 2: Ionic Liquid Catalytic Performance

| Ionic Liquid | Application | Temperature (°C) | Yield (%) | Reusability (Cycles) |

|---|---|---|---|---|

| [EMIM][OAc] | Polymerization | 80 | 95 | 4 |

| [BMIM]Cl | CO$$_2$$ Copolymerization | 100 | 89 | 5 |

ILs also enable hybrid material synthesis. In situ polymerization of phenol-formaldehyde resins in [EMIM][TFSA] yields transparent films with ionic conductivities of 1.0 × 10$$^{-3}$$ S cm$$^{-1}$$, comparable to pure ILs.

Solvent-Free Approaches and Green Chemistry Considerations

Microwave-assisted and solvent-free methodologies address environmental and energy concerns:

- Microwave Synthesis: Ring-opening reactions of PGE with imidazoles under microwave irradiation achieve >90% yields in 10–15 minutes, versus 6–8 hours via conventional heating.

- Cycloaddition: Silica-supported ILs catalyze CO$$_2$$ cycloaddition to PGE, producing cyclic carbonates with 98% selectivity at 120°C and 2 MPa.

Key Advantages:

Nucleophilic Ring-Opening Pathways with Amines and Thiols

The nucleophilic ring-opening of PGE is governed by the electronic and steric properties of the attacking nucleophile. Primary amines, such as 2,5-dimethyl-2,5-hexanediamine (DMHDA), react with PGE via a two-step mechanism. The primary amine hydrogens attack the less substituted epoxide carbon, forming a secondary amine intermediate, which subsequently reacts with another epoxide group to yield a tertiary amine product [4]. Steric hindrance from methyl groups adjacent to the amine in DMHDA reduces reactivity by approximately 40-fold compared to unhindered aliphatic amines [4]. Kinetic studies in dimethyl sulfoxide (DMSO) at 46–100°C revealed activation energies of 65–75 kJ/mol, with rate constants increasing exponentially with temperature [4].

Thiol-epoxy click reactions, in contrast, follow a base-catalyzed mechanism. The deprotonation of thiols by a base (e.g., triethylamine) generates thiolate anions, which nucleophilically attack the epoxide ring. Surprisingly, the rate-controlling step is the deprotonation of the thiol rather than the nucleophilic attack itself [5]. For example, the reaction between glycol dimercaptoacetate and PGE exhibits a rate constant of $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 25°C, increasing to $$ 4.8 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 60°C [5].

Table 1: Comparative kinetics of PGE reactions with nucleophiles

| Nucleophile | Catalyst | Temperature (°C) | Rate Constant (L·mol⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| DMHDA | None | 100 | $$ 2.3 \times 10^{-4} $$ | [4] |

| Thiol | Et₃N | 25 | $$ 1.2 \times 10^{-3} $$ | [5] |

| Imidazole | Microwave | 150 | $$ 8.5 \times 10^{-2} $$ | [2] |

Microwave-assisted solvent-free reactions with imidazoles achieve 85% yield in 5 minutes at 150°C, highlighting the role of dielectric heating in accelerating ring-opening [2].

Thermal Polymerization Mechanisms Induced by Boroxine Catalysts

Triethylborane (Et₃B) has emerged as a highly efficient catalyst for PGE homopolymerization and copolymerization. Et₃B coordinates to the epoxide oxygen, polarizing the C–O bond and facilitating nucleophilic attack by another epoxide monomer [7]. This mechanism enables rapid polymerization (<1 hour) with low catalyst loadings (0.1–1 mol%) and excellent molecular weight control ($$ Đ = 1.05–1.15 $$) [7].

Table 2: Performance of boroxine catalysts in PGE polymerization

| Catalyst | Temperature (°C) | Time (h) | $$ M_n $$ (kDa) | $$ Đ $$ |

|---|---|---|---|---|

| Et₃B | 25 | 0.5 | 12.3 | 1.08 |

| B(C₆F₅)₃ | 60 | 2 | 24.7 | 1.12 |

| Boroxine | 100 | 1 | 18.9 | 1.15 |

Boroxine frameworks, such as tris(pentafluorophenyl)borane, enhance thermal stability, enabling polymerization at temperatures up to 150°C without side reactions [7].

Photoinduced Cationic Polymerization: Radical vs. Ionic Pathways

Photoinitiated cationic polymerization of PGE proceeds predominantly via ionic pathways when using bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluorophosphate) (DPSP) as the initiator [8]. UV irradiation generates strong Brønsted acids (e.g., H⁺PF₆⁻), which protonate the epoxide oxygen, initiating chain growth through oxonium ion intermediates [8]. Radical pathways, though possible with acrylate blends, result in incomplete conversion (<70%) due to oxygen inhibition [8].

Table 3: Comparison of photoinitiation mechanisms for PGE

| Initiator | Pathway | Conversion (%) | $$ M_n $$ (kDa) |

|---|---|---|---|

| DPSP | Ionic | 98 | 15.2 |

| Benzophenone | Radical | 68 | 8.7 |

Ionic mechanisms achieve near-quantitative conversion within 30 seconds under UV light (365 nm, 10 mW/cm²), making them preferable for high-throughput applications [8].

Copolymerization with Carbon Dioxide: Alternating vs. Random Sequences

The copolymerization of PGE with CO₂ using Et₃B catalysts produces poly(ether carbonate)s with tunable sequences. Alternating copolymers form under CO₂-rich conditions (20 bar, 60°C), while random sequences dominate at lower pressures (<5 bar) [7]. The alternating structure arises from the preferential insertion of CO₂ into the growing chain, followed by epoxide ring-opening.

Table 4: Impact of CO₂ pressure on copolymer microstructure

| CO₂ Pressure (bar) | Alternating Units (%) | $$ T_g $$ (°C) |

|---|---|---|

| 20 | 95 | 45 |

| 5 | 30 | -10 |

High-pressure conditions yield materials with glass transition temperatures ($$ T_g $$) up to 45°C, suitable for rigid coatings [7].

Phenyl glycidyl ether serves as a critical reactive diluent in epoxy resin systems, offering dual functionality through viscosity reduction and crosslink density modulation. This aromatic epoxide compound demonstrates exceptional effectiveness in reducing the viscosity of high-molecular-weight epoxy resins while simultaneously participating in the curing process through its reactive epoxide group [1] [2].

The viscosity reduction mechanism operates through the incorporation of phenyl glycidyl ether into the epoxy matrix, where its lower molecular weight and liquid state at room temperature facilitate improved flow characteristics. Research indicates that approximately 18.5 weight percent of phenyl glycidyl ether can reduce the viscosity of a standard diglycidyl ether of bisphenol A epoxy resin from 12,400 centipoise to 800 centipoise [2]. This dramatic reduction in viscosity enhances processability, improves fiber wet-out in composite applications, and facilitates better penetration into complex geometries during casting operations.

The crosslink modulation properties of phenyl glycidyl ether stem from its monofunctional nature, which acts as a chain stopper in the curing process. Unlike difunctional epoxy resins that contribute to crosslink formation, phenyl glycidyl ether terminates growing polymer chains and reduces the overall crosslink density of the cured network [1] [2]. This reduction in crosslink density leads to improved impact resistance and thermal shock resistance, albeit with a corresponding decrease in glass transition temperature and thermal resistance properties.

| Diluent Type | Amount (weight %) | Viscosity (cP) | Heat Distortion Temperature (°C) | Epoxy Equivalent Weight (g/eq) |

|---|---|---|---|---|

| None (Pure DGEBA) | 0.0 | 12400 | 143 | - |

| Phenyl Glycidyl Ether | 18.5 | 800 | 105 | 151 |

| Butyl Glycidyl Ether | 11.0 | 800 | 101 | 130 |

| Diglycidyl Ether | 38.0 | 800 | 128 | - |

| Vinylcyclohexene Dioxide | 20.0 | 800 | 148 | - |

The effectiveness of phenyl glycidyl ether as a reactive diluent is quantified by its epoxy equivalent weight of 151 grams per equivalent, which represents the mass of resin containing one equivalent of epoxide groups [3]. This parameter is crucial for determining stoichiometric ratios in curing agent formulations and predicting the final properties of cured systems.

Crosslink density modulation through phenyl glycidyl ether incorporation follows predictable trends based on concentration levels. At low concentrations (5-10 weight percent), the compound primarily functions as a processing aid with minimal impact on final mechanical properties. At intermediate concentrations (10-20 weight percent), significant crosslink density reduction occurs, leading to enhanced flexibility and impact resistance. At high concentrations (above 20 weight percent), substantial property changes occur, including reduced glass transition temperature and decreased chemical resistance [2] [4].

The aromatic nature of phenyl glycidyl ether provides additional benefits compared to aliphatic reactive diluents. The phenyl group contributes to the rigidity of the polymer backbone and provides enhanced chemical resistance compared to purely aliphatic systems. This aromatic character also improves compatibility with aromatic epoxy resins and enhances the overall thermal stability of the cured system [1] [5].

High-Performance Polycarbonates via Carbon Dioxide Fixation

Phenyl glycidyl ether demonstrates remarkable utility in the synthesis of high-performance polycarbonates through carbon dioxide fixation reactions, representing an innovative approach to sustainable polymer production. This process involves the copolymerization of phenyl glycidyl ether with carbon dioxide under controlled conditions to produce alternating polycarbonate structures with unique properties [6] [7] [8].

The carbon dioxide fixation mechanism proceeds through the coordination of phenyl glycidyl ether with transition metal catalysts, followed by the insertion of carbon dioxide into the epoxide ring. This process results in the formation of five-membered cyclic carbonate intermediates, which subsequently undergo ring-opening polymerization to yield linear polycarbonate chains [7] [9]. The reaction demonstrates high selectivity for alternating copolymer formation, with carbonate linkages exceeding 99 percent in optimized systems.

Catalyst systems for phenyl glycidyl ether-carbon dioxide copolymerization include binary combinations of metal complexes with nucleophilic cocatalysts, as well as single-component systems. Trivalent cobalt-based catalysts with salen ligands have shown exceptional performance, achieving high molecular weights in the range of 5,000 to 25,200 grams per mole with polydispersity indices between 1.24 and 2.33 [7] [9]. The temperature dependence of these reactions follows Arrhenius behavior, with activation energies ranging from 30 to 105 kilojoules per mole depending on the catalyst system employed.

| Catalyst System | Temperature (K) | CO2 Pressure (MPa) | Copolymer Rate (×10⁻⁶ s⁻¹) | Cyclic Carbonate Rate (×10⁻⁶ s⁻¹) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Binary 1/MTBD | 293 | 1.5 | - | - | - |

| Binary 1/PPNDNP | 293 | 1.5 | 1.54 | 2.57 | 5000-25200 |

| Single-component 3 | 293 | 1.5 | 5.95 | Negligible | 5000-25200 |

The stereochemical control in phenyl glycidyl ether-carbon dioxide copolymerization represents a significant advancement in polycarbonate synthesis. Iron-corrole catalysts have demonstrated the ability to produce isotactic polycarbonate segments, resulting in crystalline materials with enhanced mechanical properties [10]. This stereoregular structure formation contrasts with typical amorphous polycarbonates and provides opportunities for developing high-performance materials with superior thermal and mechanical characteristics.

The thermal properties of phenyl glycidyl ether-derived polycarbonates exhibit distinctive characteristics related to their backbone structure. Glass transition temperatures typically range from -22 to -4 degrees Celsius, depending on the molecular weight and degree of crosslinking [8]. The presence of pendant phenyl groups provides thermal stability and influences the polymer's degradation behavior, with decomposition temperatures exceeding 200 degrees Celsius under inert atmospheres.

The environmental benefits of carbon dioxide fixation through phenyl glycidyl ether copolymerization are substantial. This process converts carbon dioxide, a greenhouse gas, into valuable polymer materials, contributing to carbon utilization strategies. The theoretical carbon dioxide incorporation efficiency can reach 22.6 weight percent based on the molecular weights of the reactants, making this process attractive for sustainable polymer production [8] [9].

Reactive Diluent Functionality in Composite Matrices

Phenyl glycidyl ether exhibits exceptional performance as a reactive diluent in fiber-reinforced composite matrices, addressing critical processing challenges while maintaining or enhancing final mechanical properties. The compound's dual functionality as both a viscosity reducer and a reactive component provides unique advantages in composite manufacturing processes [11] [12] [13].

The processing benefits of phenyl glycidyl ether in composite matrices are multifaceted. Primary advantages include significant viscosity reduction, which facilitates fiber impregnation and reduces void formation during processing. The compound's low volatility compared to traditional solvents eliminates volatile organic compound emissions during curing, addressing environmental and workplace safety concerns [14] [15]. Additionally, the reactive nature of phenyl glycidyl ether ensures incorporation into the final polymer network rather than migration or evaporation during processing.

Fiber wet-out characteristics improve substantially with phenyl glycidyl ether incorporation into epoxy matrices. The reduced viscosity allows for better penetration of the resin into fiber bundles, resulting in more complete impregnation and reduced void content. Studies indicate that 10 weight percent phenyl glycidyl ether can reduce processing viscosity from 15,000 to 4,000 centipoise while decreasing fiber wet-out time from 25 to 10 minutes [2] [12].

| Matrix System | Processing Viscosity (cP) | Fiber Wet-out Time (min) | Void Content (%) | Flexural Strength (MPa) |

|---|---|---|---|---|

| Pure Epoxy | 15000 | 25 | 3.5 | 120 |

| Epoxy + PGE (5%) | 8000 | 15 | 2.1 | 125 |

| Epoxy + PGE (10%) | 4000 | 10 | 1.8 | 118 |

| Epoxy + PGE (15%) | 2500 | 8 | 2.3 | 110 |

The mechanical properties of phenyl glycidyl ether-modified composite matrices demonstrate a complex relationship between processing benefits and final performance. At optimal concentrations (5-10 weight percent), flexural strength improvements of 4-5 percent are achievable due to reduced void content and improved fiber-matrix adhesion [12] [16]. However, higher concentrations lead to reduced crosslink density and corresponding decreases in mechanical properties.

The thermal performance of phenyl glycidyl ether-modified composites reflects the balance between processing advantages and crosslink density effects. Glass transition temperatures typically decrease by 10-15 degrees Celsius per 10 weight percent phenyl glycidyl ether addition, while thermal expansion coefficients increase correspondingly [12] [13]. These changes must be considered in applications requiring high-temperature performance or dimensional stability.

Advanced composite manufacturing techniques benefit significantly from phenyl glycidyl ether incorporation. Resin transfer molding processes show improved flow characteristics and reduced injection pressures, while vacuum-assisted resin transfer molding exhibits enhanced resin distribution and reduced processing times [13] [16]. The compound's compatibility with various fiber types, including carbon fiber, glass fiber, and aramid fiber, provides versatility in composite design.

Non-Covalent Functionalization of Nanocarbon Materials

Phenyl glycidyl ether demonstrates remarkable effectiveness as a non-covalent functionalization agent for nanocarbon materials, including carbon nanotubes and graphene, providing enhanced dispersion and improved composite properties without compromising the intrinsic properties of the nanocarbon fillers [17] [18] [19] [20] [21].

The non-covalent functionalization mechanism relies on π-π stacking interactions between the aromatic phenyl ring of phenyl glycidyl ether and the aromatic carbon structures of nanocarbon materials. This interaction provides sufficient adhesion to facilitate dispersion while preserving the electronic structure and mechanical properties of the nanocarbon materials [18] [22]. The epoxide group of phenyl glycidyl ether simultaneously provides reactive sites for chemical bonding with polymer matrices, creating effective interfacial adhesion.

Dispersion quality improvements through phenyl glycidyl ether treatment are substantial. Pristine carbon nanotubes typically exhibit poor dispersion in polymer matrices due to strong van der Waals forces and entanglement. Treatment with phenyl glycidyl ether at weight ratios of 1:1 to 1:2 (nanocarbon to phenyl glycidyl ether) results in excellent dispersion quality, as evidenced by transmission electron microscopy and optical microscopy studies [17] [18] [19].

| Nanocarbon Type | Dispersion Quality | Electrical Conductivity (S/m) | Thermal Conductivity (W/m·K) | Mechanical Enhancement (%) |

|---|---|---|---|---|

| Pristine CNT | Poor | 0.001 | 0.2 | 5 |

| CNT + PGE (1:1) | Good | 0.150 | 1.8 | 25 |

| CNT + PGE (1:2) | Excellent | 0.280 | 2.5 | 35 |

| Graphene + PGE (1:1) | Moderate | 0.050 | 0.8 | 15 |

| Graphene + PGE (1:2) | Good | 0.120 | 1.4 | 22 |

The electrical conductivity enhancements achieved through phenyl glycidyl ether functionalization are remarkable. Carbon nanotube composites treated with phenyl glycidyl ether exhibit electrical conductivity improvements of two orders of magnitude compared to pristine systems. This enhancement results from improved dispersion, which creates more effective percolation networks, and enhanced interfacial contact between nanocarbon materials and polymer matrices [17] [21].

Thermal conductivity improvements follow similar trends to electrical conductivity, with phenyl glycidyl ether-treated carbon nanotube composites showing thermal conductivity increases of 10-15 times compared to pristine systems. The enhanced thermal transport results from reduced interfacial thermal resistance and improved phonon transport pathways created by better dispersion and interfacial adhesion [21].

The mechanical property enhancements in phenyl glycidyl ether-functionalized nanocarbon composites are significant. Tensile strength improvements of 25-35 percent are typical for carbon nanotube systems, while Young's modulus enhancements of 15-25 percent are common. These improvements result from effective load transfer from the polymer matrix to the nanocarbon reinforcement, facilitated by the improved dispersion and interfacial adhesion provided by phenyl glycidyl ether treatment [17] [19] [21].

Processing advantages of phenyl glycidyl ether-functionalized nanocarbon materials extend beyond property improvements. The enhanced dispersion reduces mixing times and energy requirements during composite preparation. The reactive epoxide groups provide compatibility with various polymer processing techniques, including solution mixing, melt processing, and in-situ polymerization [21] [23].

The stability of phenyl glycidyl ether-functionalized nanocarbon dispersions represents a crucial practical advantage. Unlike covalent functionalization methods that may degrade nanocarbon properties, the non-covalent approach maintains structural integrity while providing sufficient stability for practical applications. Dispersions remain stable for weeks to months under appropriate storage conditions, facilitating commercial processing requirements [18] [21].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid.

Colorless liquid. [Note: A solid below 38°F.]

Color/Form

XLogP3

Boiling Point

245.0 °C

245 °C

473°F

Flash Point

248 °F (Closed Cup)

114 °C c.c.

248°F

Vapor Density

4.37 (Air = 1)

Relative vapor density (air = 1): 4.37

4.37

Density

1.1109 at 21 °C

Relative density (water = 1): 1.11

1.11

LogP

1.12

Melting Point

3.5 °C

38°F

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.01 mmHg

1.0X10-2 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 1.33

Pictograms

Irritant;Health Hazard

Other CAS

71031-02-2

71031-03-3

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Oxirane, 2-(phenoxymethyl)-: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Oxirane, 2-(phenoxymethyl)-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

The epoxy group of the glycidylethers reacts during the curing process, so glycidylethers are generally no longer present in completely cured products.

Analytic Laboratory Methods

Solid sorbent sampling and chromatographic determination of glycidyl ethers in air.

Method: NIOSH 1619, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: phenyl glycidyl ether; Matrix: air; Detection Limit: not provided.